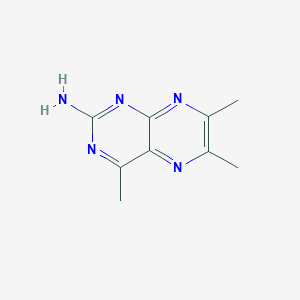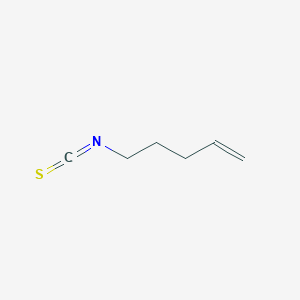
3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one, also known as 2-HPQ, is a novel small molecule with a variety of biological activities. It was first discovered in the early 2000s and has since been studied for its potential applications in biomedicine and pharmaceuticals. 2-HPQ is a member of the quinazolinone family of compounds, which are characterized by their ability to bind to a variety of proteins and inhibit their activity. 2-HPQ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-HPQ has been studied for its potential applications in drug delivery, gene therapy, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Polymer Latexes and Coatings
The compound has been utilized in the preparation of environmentally friendly coalescing aids for polymer latexes and coatings . These aids are crucial for improving the film-forming quality of latex paint, ensuring good construction performance. The novel coalescing aid derived from the compound exhibits low volatility, aligning with environmental regulations for volatile organic compounds (VOCs), and offers superior performance compared to traditional aids like Texanol.
Antibacterial and Fungicidal Applications
Derivatives of the compound have shown promising antibacterial and fungicidal properties . These activities are essential for developing new medications and treatments for infections caused by bacteria and fungi, indicating the compound’s potential in pharmaceutical research.
Protistocidal Activity
The compound’s derivatives have also demonstrated high protistocidal activity, which could be several times more effective than existing drugs like toltrazuril . This suggests its potential use in treating diseases caused by protists.
Electrochemical Sensors
Modified versions of the compound have found applications in electrochemical sensors . These sensors can be used for detecting various chemicals in food quality control, clinical, and biological settings, showcasing the compound’s versatility in analytical chemistry.
Thermal Degradation and Dielectric Properties
The thermal degradation and dielectric properties of polymers derived from the compound have been studied, providing insights into its stability and electrical behavior . This information is valuable for the development of materials with specific thermal and electrical requirements.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential applications in various fields, including materials science and medicinal chemistry . Its ability to undergo chemical transformations makes it a valuable starting material for creating new molecules with desired properties.
Eigenschaften
IUPAC Name |
3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFOCXRQWRYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397477 |
Source


|
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-86-5 |
Source


|
| Record name | 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)